cis-3-Hexenyl 3-methylbutanoate
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Overview
Description
Cis-3-Hexenyl 3-methylbutanoate belongs to the class of organic compounds known as fatty acid esters . It has a strong, warm, fruity odor of apple and pineapple and a sweet, apple-like taste . It is used in flavors and fragrances .
Synthesis Analysis
Cis-3-Hexenyl 2-methylbutyrate may be synthesized from cis-3-hexenol via esterification with α-methylbutyric acid .Molecular Structure Analysis
The linear formula of this compound is (CH3)2CHCH2CO2CH2CH2CH=CHC2H5 . Its molecular weight is 184.28 .Physical and Chemical Properties Analysis
This compound has a refractive index of n20/D 1.432 (lit.) . Its boiling point is 98 °C/15 mmHg (lit.) , and it has a density of 0.874 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Role in Plant Fragrance and Flavoring
Cis-3-Hexenyl 3-methylbutanoate, identified in the flowers of Patrinia scabiosifolia, is a significant volatile compound contributing to plant fragrance. It is often used in tobacco and flavoring due to its floral, fresh fruit, and ripe apple fragrances. Its derivatives, such as 3-methylbutanoic acid 3-methylbutyl ester, are widely used as food odorants in imitation apple, banana, and other fruit essences, and in synthesizing some medicines (Kang, Wang, & Tian, 2011).
2. Application in Stereochemistry
Research on hexenyl radicals, including derivatives of this compound, has provided insights into the stereochemistry of these compounds. Studies have helped in understanding the cyclization processes of hexenyl radicals, contributing to the field of organic chemistry and stereochemical trends in radical cyclizations (Tripp, Schiesser, & Curran, 2005).
3. Role in Homogeneous Hydrogenation
The compound has been studied in the context of homogeneous hydrogenation processes. Research involving cis-3-phenylbut-2-enoate at a rhodium complex in the presence of optically active amides has shown its utility in synthesizing enantiopure compounds, vital for the pharmaceutical industry (Abley & Mcquillin, 1971).
4. Safety Assessment in Fragrance Industry
Safety assessments of this compound and its derivatives, like cis-3-Hexenyl tiglate, have been conducted, evaluating their genotoxicity, reproductive toxicity, and environmental safety. These assessments are crucial for their use in the fragrance industry (Api et al., 2021).
5. Thermodynamic Properties for Industrial Applications
The vapor pressures and vaporization enthalpies of esters like this compound have been studied. These properties are important for their application in industrial processes, especially in the flavor and fragrance sectors (Kozlovskiy, Gobble, & Chickos, 2015).
6. Application in Heck Reactions
The compound and its derivatives have been utilized in Heck reactions, which are important in organic synthesis, particularly in the pharmaceutical industry. These reactions facilitate the formation of carbon-carbon bonds, a critical process in organic chemistry (Berthiol, Doucet, & Santelli, 2004).
Mechanism of Action
Safety and Hazards
Properties
CAS No. |
10032-11-8 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(E)-hex-3-enyl] 3-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,10H,4,7-9H2,1-3H3/b6-5+ |
InChI Key |
AIQLNKITFBJPFO-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C/CCOC(=O)CC(C)C |
SMILES |
CCC=CCCOC(=O)CC(C)C |
Canonical SMILES |
CCC=CCCOC(=O)CC(C)C |
density |
0.874-0.876 |
35154-45-1 10032-11-8 |
|
physical_description |
colourless liquid/swet, apple-like odou |
Pictograms |
Flammable |
solubility |
soluble in alcohool, most fixed oils; insolouble- wate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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